

Application Notes and Protocols for the Expression and Purification of Recombinant Uroguanylin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Uroguanylin is a peptide hormone that plays a critical role in regulating fluid and electrolyte homeostasis in the gastrointestinal tract and kidneys. It is an endogenous ligand for the guanylate cyclase C (GC-C) receptor. The activation of GC-C by **uroguanylin** stimulates the production of intracellular cyclic guanosine monophosphate (cGMP), which in turn initiates a signaling cascade leading to the secretion of chloride and bicarbonate ions. This physiological activity makes **uroguanylin** and its analogs promising therapeutic agents for gastrointestinal motility disorders such as chronic idiopathic constipation and irritable bowel syndrome with constipation (IBS-C).

The production of bioactive recombinant **uroguanylin** is essential for research, drug discovery, and development. Due to its small size and the presence of two disulfide bonds crucial for its activity, the expression and purification of recombinant **uroguanylin** can be challenging. This document provides detailed protocols for the expression of **uroguanylin** in Escherichia coli as a fusion protein, its subsequent purification, and methods for assessing its biological activity.

Uroguanylin Signaling Pathway

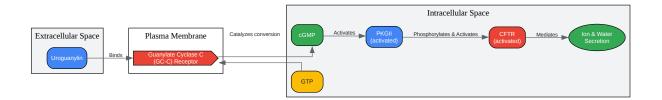


Methodological & Application

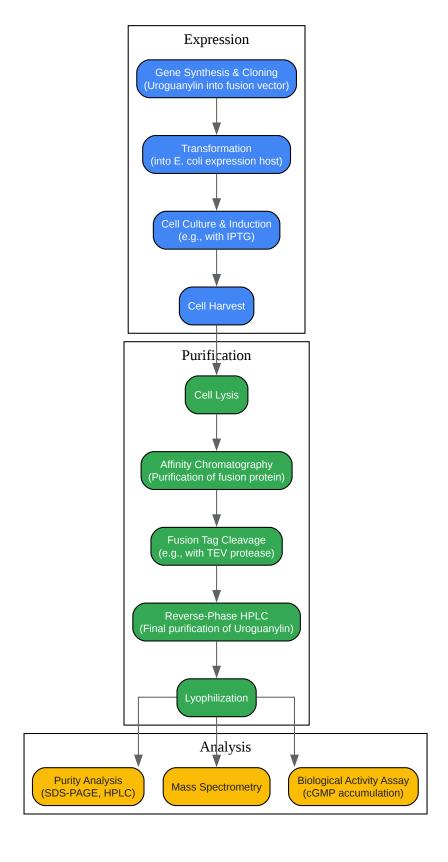
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Uroguanylin binds to the extracellular domain of the GC-C receptor on the apical membrane of intestinal epithelial cells. This binding event induces a conformational change in the receptor, activating its intracellular guanylate cyclase domain. The activated enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The resulting increase in intracellular cGMP concentration activates cGMP-dependent protein kinase II (PKGII), which then phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel. This leads to the secretion of chloride and bicarbonate ions into the intestinal lumen, followed by the osmotic movement of water, resulting in increased fluid secretion.









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